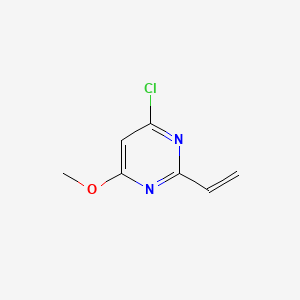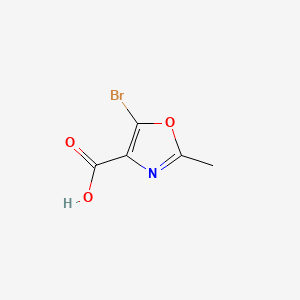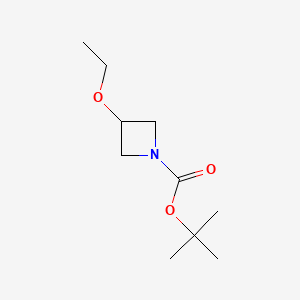
2-(3,4-Dichlorophenyl)benzonitrile
Übersicht
Beschreibung
2-(3,4-Dichlorophenyl)benzonitrile is an aromatic nitrile . It is a white to almost white crystalline powder . It is used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and chemical intermediates .
Molecular Structure Analysis
The molecular formula of 2-(3,4-Dichlorophenyl)benzonitrile is C13H7Cl2N . The InChI code is 1S/C13H7Cl2N/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-7H .Physical And Chemical Properties Analysis
2-(3,4-Dichlorophenyl)benzonitrile has a molecular weight of 248.11 . It is a white to almost white crystalline powder .Wissenschaftliche Forschungsanwendungen
HPLC Measurement in Diagnosis of Poisoning
A high-performance liquid chromatographic assay has been developed for chlorophenoxy and benzonitrile herbicides, including 2-(3,4-Dichlorophenyl)benzonitrile, to aid in the diagnosis of acute poisoning. This method is capable of resolving mixtures commonly encountered in the UK (Flanagan & Ruprah, 1989).
Anticancer Activity Study
A study focused on the synthesis and evaluation of 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one's anticancer activity against MCF-7, a breast cancer cell line. This compound showed moderate cytotoxicity in an MTT assay (Kesuma et al., 2022).
Fungicidal Activity
Research on 3-Phenyl-5-(3,5-dichlorophenyl) isoxazoles, which are structurally related to 2-(3,4-Dichlorophenyl)benzonitrile, evaluated their fungicidal activity. However, the fungicidal activity was found to be less effective than commercial preparations (Konopíková, Fišera & Prónayová, 1992).
Water-Soluble Palladium Complexes for Anticancer Properties
A study on water-soluble palladium complexes, synthesized from bis(benzonitrile)dichloropalladium(ii), showed significant in vitro cytotoxicity against human breast cancer cell lines, suggesting potential anticancer properties (Zafar et al., 2019).
Catalytic Hydrogenation Applications
Research involving benzonitrile, a compound related to 2-(3,4-Dichlorophenyl)benzonitrile, showed its potential in catalytic hydrogenation applications, demonstrating analogies with nitrile hydrogenation on a metal surface (Takao et al., 2018).
Microbial Degradation in Environmental Pollution
A study on the microbial degradation of benzonitrile herbicides, including compounds similar to 2-(3,4-Dichlorophenyl)benzonitrile, highlighted their environmental fate. This research emphasized understanding degradation pathways and the diversity of involved degrader organisms (Holtze et al., 2008).
Safety and Hazards
The safety data sheet for 2-(3,4-Dichlorophenyl)benzonitrile includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .
Relevant Papers The relevant papers retrieved do not provide specific information on 2-(3,4-Dichlorophenyl)benzonitrile .
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYLFNBGSUJUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718402 | |
| Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1352318-58-1 | |
| Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B567203.png)



